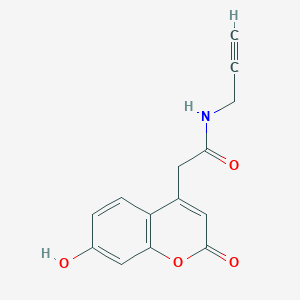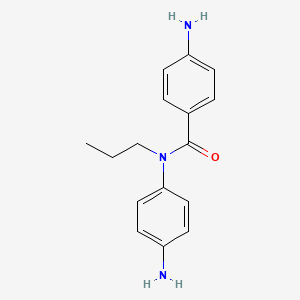
2-(7-Hydroxy-2-oxo-2H-1-benzopyran-4-yl)-N-(prop-2-yn-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-Hydroxy-2-oxo-2H-1-benzopyran-4-yl)-N-(prop-2-yn-1-yl)acetamide is a synthetic organic compound that belongs to the class of benzopyran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Hydroxy-2-oxo-2H-1-benzopyran-4-yl)-N-(prop-2-yn-1-yl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the benzopyran core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.
Introduction of the hydroxy group: Hydroxylation reactions can be employed to introduce the hydroxy group at the desired position on the benzopyran ring.
Acetamide formation: The acetamide moiety can be introduced through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(7-Hydroxy-2-oxo-2H-1-benzopyran-4-yl)-N-(prop-2-yn-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols or other reduced forms.
Substitution: The acetamide and propargyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield benzopyranones, while reduction of the carbonyl groups may produce benzopyranols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigating its biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Exploring its potential as a therapeutic agent for various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilization in the development of new materials, such as polymers and coatings, with specific properties.
Mechanism of Action
The mechanism of action of 2-(7-Hydroxy-2-oxo-2H-1-benzopyran-4-yl)-N-(prop-2-yn-1-yl)acetamide would depend on its specific biological target and application. Generally, benzopyran derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The hydroxy and acetamide groups may play crucial roles in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A benzopyran derivative known for its anticoagulant and antimicrobial properties.
Flavonoids: A class of benzopyran derivatives with diverse biological activities, including antioxidant and anti-inflammatory effects.
Chalcones: Compounds with a benzopyran core that exhibit various pharmacological activities.
Uniqueness
2-(7-Hydroxy-2-oxo-2H-1-benzopyran-4-yl)-N-(prop-2-yn-1-yl)acetamide is unique due to the presence of the propargyl group, which may impart distinct chemical and biological properties compared to other benzopyran derivatives
Properties
CAS No. |
923289-85-4 |
|---|---|
Molecular Formula |
C14H11NO4 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
2-(7-hydroxy-2-oxochromen-4-yl)-N-prop-2-ynylacetamide |
InChI |
InChI=1S/C14H11NO4/c1-2-5-15-13(17)6-9-7-14(18)19-12-8-10(16)3-4-11(9)12/h1,3-4,7-8,16H,5-6H2,(H,15,17) |
InChI Key |
SJUMGTOSGNBDQM-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC(=O)CC1=CC(=O)OC2=C1C=CC(=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanone, (5-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl-](/img/structure/B14184732.png)
![4-Pentenamide, N-[(2R)-2-phenylpropyl]-](/img/structure/B14184739.png)
![1,3-Dimethyl-5-[(prop-1-en-1-yl)oxy]benzene](/img/structure/B14184750.png)

![3-{[tert-Butyl(dimethyl)silyl]oxy}-1-methylpyrrolidine-2,5-dione](/img/structure/B14184760.png)
![2-{3-Hydroxy-2-[(trifluoromethyl)sulfanyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14184767.png)


![N-[5-Oxo-2-(trifluoromethyl)-1,2lambda~4~-oxathiolan-2-yl]benzamide](/img/structure/B14184794.png)

![9-chloro-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14184814.png)

![3-[(1-Methyl-1H-indol-3-yl)methyl]but-3-en-2-one](/img/structure/B14184834.png)
![N-{[6-(3-Fluorophenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14184841.png)
